molecular formula C16H15NO4 B5507559 4-isopropylphenyl 4-nitrobenzoate

4-isopropylphenyl 4-nitrobenzoate

Cat. No. B5507559
M. Wt: 285.29 g/mol
InChI Key: QXORLMQUYPIOPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of Related Compounds : Though direct studies on 4-isopropylphenyl 4-nitrobenzoate are limited, related compounds have been synthesized using coupling reactions and various reactants. For instance, the synthesis of Chloro - 4 - Nitrobenzeneazo) - 6 - Isopropy1phenol involved a coupling reaction between 2 - chloro - 4 - nitroan - nine and o - isopropylphenol (Zhang Li, 2000).

Molecular Structure Analysis

  • Structural Characteristics : The molecular structure of related compounds, such as (2S,4R)-4-Hydroxyproline(4-nitrobenzoate), reveals details like exo ring pucker and variations in bond lengths and torsion angles, indicating complex structural features (A. Pandey, G. Yap, Neal J. Zondlo, 2014).

Chemical Reactions and Properties

  • Reactivity and Formation of Heterocycles : Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid, which may share reactivity traits with this compound, can be used as multireactive building blocks for synthesizing various nitrogenous heterocycles, illustrating potential chemical reactivity (Soňa Křupková, Petr Funk, Miroslav Soural, J. Hlaváč, 2013).

Physical Properties Analysis

  • Spectroscopic and Structural Properties : The physical properties, such as spectroscopic characteristics and molecular structure, have been studied in similar compounds. For example, the FT-IR spectrum and crystal structure of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate have been analyzed, providing insights into the vibrational wavenumbers and geometrical parameters (C. S. Chidan Kumar et al., 2014).

Chemical Properties Analysis

  • Hyperpolarizability and Charge Transfer : The study of compounds like 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate, which may have similarities with this compound, includes analysis of hyperpolarizability, charge transfer within the molecule, and stability arising from hyper-conjugative interactions and charge delocalization (C. S. Chidan Kumar et al., 2014).

Scientific Research Applications

Synthesis and Characterization

One study describes the synthesis and characterization of chloro-4-nitrobenzeneazo derivatives, emphasizing the structural confirmation through elemental analysis and spectral data, showcasing the foundational aspects of chemical synthesis techniques relevant to compounds like 4-isopropylphenyl 4-nitrobenzoate (Zhang Li, 2000).

Applications in Material Science

Profluorescent nitroxides, including derivatives of nitrobenzoate compounds, have been explored for their potential as sensors and stabilizers against radical-mediated oxidative damage in materials like polypropylene. This research highlights the innovative applications of nitrobenzoate compounds in enhancing the durability and performance of polymers (J. Blinco et al., 2008).

Environmental Applications

In the realm of environmental science, nitrobenzoate derivatives have been utilized in the study of wastewater treatment. The degradation of harmful compounds like 4-chlorophenol in wastewater using advanced oxidation processes demonstrates the potential environmental applications of nitrobenzoate compounds in purifying water sources (Swati Sharma et al., 2010).

Analytical Chemistry

The derivatization of estrogens using nitrobenzene moieties, followed by electron capture atmospheric pressure chemical ionization, showcases the analytical applications of nitrobenzoate derivatives. This technique improves the detection responses of estrogens in biological fluids, underscoring the importance of nitrobenzoate derivatives in analytical methodologies (T. Higashi et al., 2006).

Molecular Engineering

Nitrobenzoate derivatives have also been investigated for their role in molecular and crystal structure analysis. Studies focusing on the lattice energy and DFT calculations of nitrobenzoate isomers contribute to a deeper understanding of their molecular behaviors and potential applications in designing new materials and compounds (G. Bogdanov et al., 2020).

properties

IUPAC Name

(4-propan-2-ylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-11(2)12-5-9-15(10-6-12)21-16(18)13-3-7-14(8-4-13)17(19)20/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXORLMQUYPIOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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